5-Boc-4,6-dihydropyrrolo[3,4-d]thiazole
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Overview
Description
5-Boc-4,6-dihydropyrrolo[3,4-d]thiazole is a heterocyclic compound with the molecular formula C10H14N2O2S. It is characterized by a fused ring system containing both pyrrole and thiazole moieties. The compound is often used as an intermediate in organic synthesis and has applications in medicinal chemistry due to its unique structural features .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Boc-4,6-dihydropyrrolo[3,4-d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thioamide with an α,β-unsaturated carbonyl compound, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
5-Boc-4,6-dihydropyrrolo[3,4-d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Boc-4,6-dihydropyrrolo[3,4-d]thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Boc-4,6-dihydropyrrolo[3,4-d]thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. These interactions can modulate the activity of biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Boc-4,6-dihydropyrrolo[3,4-b]thiazole
- 5-Boc-4,6-dihydropyrrolo[3,4-c]thiazole
- 5-Boc-4,6-dihydropyrrolo[3,4-e]thiazole
Uniqueness
5-Boc-4,6-dihydropyrrolo[3,4-d]thiazole is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
tert-butyl 4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-10(2,3)14-9(13)12-4-7-8(5-12)15-6-11-7/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXDOKDBQSQORZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)SC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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